methyl 5-[({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]furan-2-carboxylate
Description
Methyl 5-[({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]furan-2-carboxylate is a heterocyclic compound featuring a triazolopyrimidine core fused with a furan-2-carboxylate ester. Key structural elements include:
- Triazolopyrimidine scaffold: A nitrogen-rich bicyclic system known for its role in agrochemicals and pharmaceuticals, often associated with enzyme inhibition (e.g., acetolactate synthase (ALS) in herbicides).
- Sulfanyl (-S-) linker: Connects the triazolopyrimidine core to a methylene group, which bridges to the furan ring.
- Furan-2-carboxylate methyl ester: The ester group may improve bioavailability by increasing lipophilicity, a common strategy in pro-drug design .
Properties
IUPAC Name |
methyl 5-[[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-12-3-5-13(6-4-12)9-24-17-16(22-23-24)18(21-11-20-17)28-10-14-7-8-15(27-14)19(25)26-2/h3-8,11H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCNUKAOBBCOFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CC=C(O4)C(=O)OC)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]furan-2-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic anhydride, pyridine, and various catalysts under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
methyl 5-[({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
methyl 5-[({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-[({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]furan-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It is known to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Comparison
The triazolopyrimidine core distinguishes the target compound from other heterocyclic systems:
- Key Insight : Triazolopyrimidines often exhibit stronger binding to ALS compared to triazines due to their planar, electron-deficient cores, which may improve herbicidal activity .
Substituent Effects
- Contrasts with sulfonylurea-linked triazines (), where polar sulfonyl groups dominate .
Sulfanyl (-S-) vs. Sulfonyl (-SO₂-) Linkers :
Ester Functionalization
- Methyl Ester in Furan :
Hypothetical Activity and Mechanisms
Based on structural parallels:
- ALS Inhibition : Likely mechanism if the compound acts as a herbicide, akin to triazine and triazolopyrimidine sulfonylureas .
- Resistance Profile : Triazolopyrimidines may circumvent resistance seen in triazine-based herbicides due to distinct binding modes.
Data Table: Structural and Functional Comparison
Biological Activity
Methyl 5-[({3-[(4-methylphenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]furan-2-carboxylate is a novel compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties as well as its mechanism of action.
Chemical Structure
The compound's structure includes a furan ring, a triazole-pyrimidine moiety, and a methylsulfanyl group. This unique combination of functional groups is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, a related thiazolopyridine derivative showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) of 0.21 μM .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | MIC (μM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
| 3f | Micrococcus luteus | Moderate |
| 3f | Candida spp. | High |
These findings suggest that the methyl sulfanyl and triazole-pyrimidine components may enhance the compound's interaction with bacterial targets.
Antifungal Activity
The compound also exhibits antifungal properties. Studies indicated that derivatives similar to this compound showed significant activity against various fungal strains including those from the genus Candida and Saccharomyces.
Case Study: Antifungal Efficacy
In a comparative study involving several derivatives, compounds were tested against clinical strains of fungi. The results indicated that specific structural modifications led to enhanced antifungal activity:
- Compound 3f demonstrated the highest antifungal activity against Candida albicans.
- Compound 3g showed selective action against both Gram-positive and Gram-negative fungi.
Anticancer Potential
The anticancer activity of compounds containing the triazole and pyrimidine scaffolds has been widely documented. These compounds often act through mechanisms such as inhibition of key enzymes involved in cancer cell proliferation.
The mechanism by which these compounds exert their anticancer effects typically involves:
- Inhibition of DNA gyrase and MurD enzyme activity.
- Induction of apoptosis in cancer cells through interaction with cellular pathways.
A study highlighted that certain derivatives exhibited binding affinities comparable to established anticancer drugs like ciprofloxacin, suggesting potential for further development as anticancer agents .
Q & A
Q. How should researchers validate the stability of this compound under long-term storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
